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Cat. No.: B15615698 Get Quote

An In-depth Exploration of the Absorption, Distribution, Metabolism, Excretion, and Cellular

Effects of a Promising Rare Sugar

Introduction
D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant

scientific interest for its diverse physiological activities, including anti-proliferative, anti-

inflammatory, and antioxidant effects. Unlike its abundant isomer, D-glucose, D-Allose is

minimally metabolized in the body, positioning it as a potential low-calorie sugar substitute and

a unique therapeutic agent. This technical guide provides a comprehensive overview of the

metabolic fate of D-Allose, detailing its journey through the body and its impact on cellular

signaling pathways. This document is intended for researchers, scientists, and drug

development professionals seeking a deeper understanding of the pharmacokinetics and

pharmacodynamics of this intriguing rare sugar.

Absorption, Distribution, Metabolism, and Excretion
(ADME) of D-Allose
The metabolic fate of D-Allose is characterized by its efficient absorption, limited metabolism,

and subsequent excretion, primarily in its unchanged form.

Absorption
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D-Allose is primarily absorbed in the small intestine via active transport. The principal

transporter responsible for its uptake is the sodium-dependent glucose cotransporter 1

(SGLT1)[1]. Studies in rats have demonstrated that the specific inhibition of SGLT1 significantly

reduces the plasma concentration of orally administered D-Allose[1]. While D-Allose shares

structural similarities with fructose, its transport via the glucose transporter type 5 (GLUT5)

appears to be minimal[1][2]. A small amount of D-Allose may also be absorbed through

paracellular transport or simple diffusion[1].

Distribution
Following absorption, D-Allose is distributed throughout the body via the bloodstream. Studies

in animal models have shown that D-Allose can be detected in various tissues. For instance,

after intraperitoneal administration in mice with head and neck cancer xenografts, D-Allose was

detected in both blood and tumor tissues within 10 minutes, with concentrations in the tumor

peaking at 30 minutes[3]. In rats, following oral administration of radiolabeled D-psicose (an

epimer of D-allose), high concentrations were observed in the liver and kidney[4].

Metabolism
A defining characteristic of D-Allose is its metabolic stability. It is largely unmetabolized in the

body and is not a significant substrate for the major carbohydrate metabolic pathways such as

glycolysis[5]. Studies using 13C-labeled D-Allose have confirmed that it is not significantly

converted into other metabolites[6]. While D-Allose can be phosphorylated to D-Allose-6-

phosphate by hexokinase, its further entry into central carbon metabolism appears to be

limited[6]. In vitro studies using simulated gastric and intestinal fluids, as well as human and rat

hepatocytes, have demonstrated that D-Allose remains largely intact, in stark contrast to

fructose which is rapidly metabolized under the same conditions.

Excretion
The majority of absorbed D-Allose is excreted from the body unchanged, primarily through the

urine. In rats, it has been reported that 91.2% of an orally administered dose of D-Allose was

recovered in the urine within 24 hours[1]. In a human study, the urinary excretion rate was

found to be 67%[1]. A smaller portion of unabsorbed D-Allose is excreted in the feces.

Quantitative Data on D-Allose Pharmacokinetics
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The following tables summarize the available quantitative data on the pharmacokinetics and

cellular effects of D-Allose.

Table 1: Pharmacokinetic Parameters of D-Allose in Rats

Parameter
D-Allose (2 g/kg
BW)

D-Allose (2 g/kg
BW) + SGLT1
Inhibitor

Reference

Cmax (mM) 11.1 ± 0.53 0.983 ± 0.59 [1]

Tmax (min) 75.0 ± 8.7 120 ± 34 [1]

Table 2: Tissue Distribution of D-Allose in Mice with Head and Neck Cancer Xenografts

(Intraperitoneal Administration)

Tissue Time Point Observation Reference

Blood 10 min Detected [3]

Tumor 10 min Detected [3]

Tumor 30 min Peak Concentration [3]

Table 3: Effect of D-Allose on Glucose Uptake in Cancer Cells

Cell Line
D-Allose
Concentration
(mM)

Glucose Uptake
Inhibition (%)

Reference

HuH-7 (Hepatocellular

Carcinoma)
50 ~50

MDA-MB-231 (Breast

Adenocarcinoma)
50 ~40

SH-SY5Y

(Neuroblastoma)
50 ~35
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Cellular Signaling Pathways Modulated by D-Allose
D-Allose exerts significant biological effects by modulating key cellular signaling pathways,

particularly those involved in glucose metabolism and cellular stress responses.

Inhibition of Glucose Uptake via TXNIP-GLUT1 Axis
One of the most well-characterized mechanisms of D-Allose's action, especially in cancer cells,

is its ability to inhibit glucose uptake. D-Allose treatment leads to the upregulation of

Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor[7]. TXNIP, in turn,

promotes the internalization and degradation of Glucose Transporter 1 (GLUT1), a primary

transporter of glucose into many cell types, including cancer cells. This reduction in surface

GLUT1 leads to decreased glucose uptake, effectively starving cancer cells of their primary

energy source and inhibiting their proliferation[7].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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